molecular formula C12H19N5O2S B1415722 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1170389-76-0

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1415722
M. Wt: 297.38 g/mol
InChI Key: KDLHIQWJICXNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol, with pyrazole and 1,2,4-triazole derivatives, plays a crucial role in medicinal and pharmaceutical chemistry. The modification of its structure, through the introduction of 1,2,4-triazole and pyrazole fragments, can significantly impact the biological activity of the molecule. This structural modification enhances the molecule's interaction with various biological targets, making it a scientifically attractive and promising area for drug development (Fedotov et al., 2022).

Biological Activities and Potential Applications:

  • Antioxidant and Analgesic Properties

    The derivatives of 4-amino-1,2,4-triazole containing a pyrazole moiety have been found to possess significant analgesic and antioxidant properties. This discovery underscores the potential of these compounds in developing therapies aimed at pain relief and oxidative stress reduction (Karrouchi et al., 2016).

  • Antimicrobial Activity:

    • Several derivatives of 1,2,4-triazole, integrated with pyrazole moieties, have demonstrated promising antimicrobial activities. This suggests their potential as lead compounds in the development of new antimicrobial agents (Isloor et al., 2009).
    • The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has led to compounds with significant antimicrobial activities. This highlights the importance of structural modification in enhancing biological efficacy (Bayrak et al., 2009).
  • Anti-inflammatory Properties

    Compounds derived from 1,2,4-triazole and pyrazole have been synthesized and tested for anti-inflammatory activity, indicating their potential in treating inflammatory conditions (Arustamyan et al., 2021).

properties

IUPAC Name

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-4-16-8-9(11(15-16)19-5-2)10-13-14-12(20)17(10)6-7-18-3/h8H,4-7H2,1-3H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLHIQWJICXNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

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